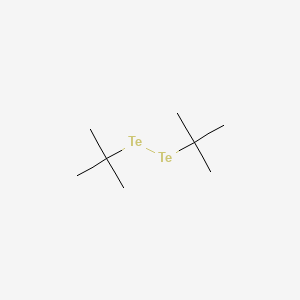

Di-tert-butylditellane

Description

Based on nomenclature conventions, ditellane derivatives (R-Te-Te-R) are organotellurium compounds with a Te-Te bond.

Properties

CAS No. |

79971-44-1 |

|---|---|

Molecular Formula |

C8H18Te2 |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

2-(tert-butylditellanyl)-2-methylpropane |

InChI |

InChI=1S/C8H18Te2/c1-7(2,3)9-10-8(4,5)6/h1-6H3 |

InChI Key |

OPIXXSTZRZFQRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Te][Te]C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butylditellane can be synthesized through the reaction of tert-butyl lithium with tellurium tetrachloride, followed by reduction with a suitable reducing agent. The reaction typically proceeds as follows:

- Formation of tert-butyl tellurium chloride:

2(C4H9)Li+TeCl4→(C4H9)2TeCl2+2LiCl

- Reduction to this compound:

(C4H9)2TeCl2+2NaBH4→(C4H9)2Te2+2NaCl+2BH3

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Di-tert-butylditellane undergoes various chemical reactions, including:

- Oxidation: The compound can be oxidized to form tellurium oxides.

- Reduction: It can be reduced to form tellurium hydrides.

- Substitution: The tert-butyl groups can be substituted with other organic groups.

Common Reagents and Conditions:

- Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid.

- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Organic halides or other electrophiles under appropriate conditions.

Major Products:

- Oxidation: Tellurium dioxide (TeO₂).

- Reduction: Tellurium hydrides (e.g., H₂Te).

- Substitution: Various organotellurium compounds depending on the substituent used.

Scientific Research Applications

Di-tert-butylditellane has several applications in scientific research:

- Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.

- Biology: Investigated for its potential biological activity and interactions with biomolecules.

- Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

- Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of di-tert-butylditellane involves its interaction with various molecular targets and pathways. The compound can form reactive intermediates that interact with cellular components, leading to biological effects. For example, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, potentially leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes three compounds, but none are structurally or functionally analogous to Di-tert-butylditellane:

Di-tert-butyl dicarbonate (CAS 24424-99-5)

- Structure : (t-BuO)₂C=O, a carbonate ester .

- Uses : Industrial and laboratory reagent for introducing tert-butoxycarbonyl (Boc) protecting groups .

- Properties: No Te-containing functional groups; unrelated to ditellane chemistry.

Bitertanol (CAS 55179-31-2)

- Structure : A triazole fungicide with a biphenyl-ether and hydroxyl group .

- Properties: Polar, non-volatile, and thermally stable (Table 2 in ). No Te or chalcogen bonds.

Di-tert-butyldiazidosilane (CAS 116077-31-7)

- Structure : (t-Bu)₂Si(N₃)₂, a silicon-based compound with azide groups .

- Properties : Reactive azide functionalities; unrelated to Te chemistry.

Key Discrepancies and Limitations

Structural Differences: None of the compounds in the evidence contain Te or Te-Te bonds.

Functional Groups : this compound would involve Te-Te bonding, which is absent in the provided compounds.

Data Gaps: No physicochemical, spectroscopic, or reactivity data for this compound are available in the evidence.

Proposed Data Table (Hypothetical Comparison)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.